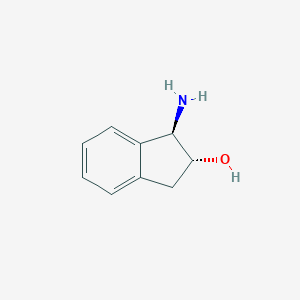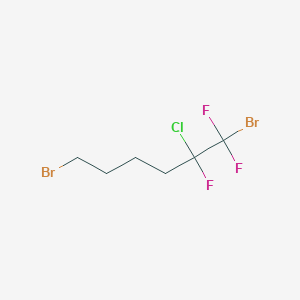
1,6-Dibromo-2-chloro-1,1,2-trifluorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromo-2-chloro-1,1,2-trifluorohexane is an organic compound with the molecular formula C6H8Br2ClF3 It is a halogenated hydrocarbon, characterized by the presence of bromine, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dibromo-2-chloro-1,1,2-trifluorohexane can be synthesized through a multi-step process involving the halogenation of hexane derivatives. The typical synthetic route includes:
Fluorination: The addition of fluorine atoms to the halogenated intermediate.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the halogenation and fluorination processes. The exact conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-purity compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dibromo-2-chloro-1,1,2-trifluorohexane undergoes several types of chemical reactions, including:
Substitution Reactions: Replacement of one halogen atom with another or with a different functional group.
Reduction Reactions: Reduction of halogen atoms to form less halogenated derivatives.
Oxidation Reactions: Oxidation of the compound to form more oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated derivatives, while reduction reactions may produce less halogenated compounds .
Aplicaciones Científicas De Investigación
1,6-Dibromo-2-chloro-1,1,2-trifluorohexane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the biological system and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dibromo-2-chlorohexane: Lacks the fluorine atoms present in 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane.
1,6-Dibromo-2-fluorohexane: Contains fluorine but lacks the chlorine atom.
1,6-Dichloro-2-bromo-1,1,2-trifluorohexane: Contains an additional chlorine atom instead of bromine.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
1,6-dibromo-2-chloro-1,1,2-trifluorohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2ClF3/c7-4-2-1-3-5(9,10)6(8,11)12/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDDFBZPHVKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(C(F)(F)Br)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382121 |
Source


|
| Record name | 1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126828-28-2 |
Source


|
| Record name | 1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)
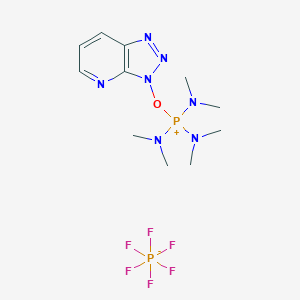
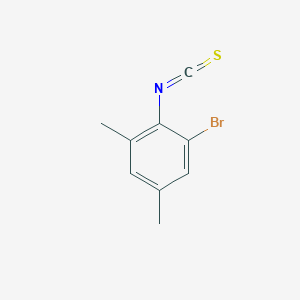
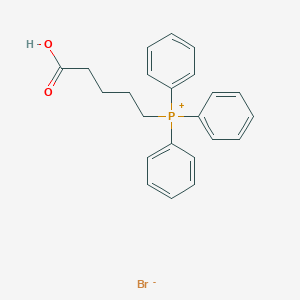
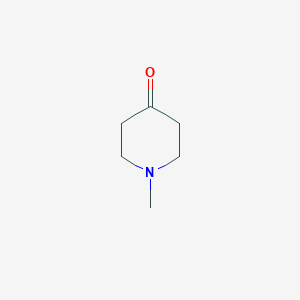
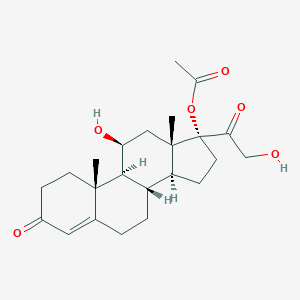
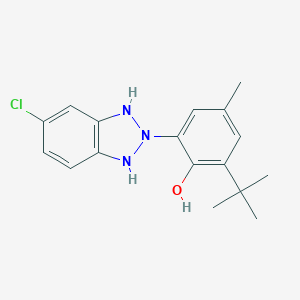
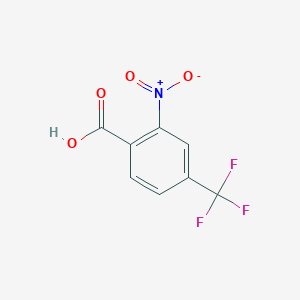
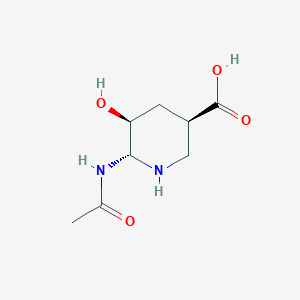
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
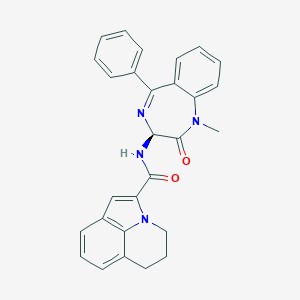
![phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate](/img/structure/B142245.png)
